2,4-Dimethyl-8-hydroxyquinoline
Overview
Description
Synthesis Analysis
The synthesis of hydroxyquinoline derivatives can involve modified Skraup reactions or thermal cyclization processes. Specific synthesis methods may include reactions of parent compounds with selected reagents under controlled conditions to introduce methyl and hydroxy groups at the designated positions on the quinoline ring (Warner et al., 1975).
Molecular Structure Analysis
The molecular structure of hydroxyquinoline derivatives, including variations in their substitution patterns, can significantly influence their chemical and physical properties. X-ray crystallography has been used to determine the structures of these compounds, revealing details about their molecular configurations and intermolecular interactions (Zeng et al., 2007).
Chemical Reactions and Properties
Hydroxyquinoline compounds participate in various chemical reactions, including complex formation with metals and pH-sensitive photophysical behaviors. These reactions are central to their applications in sensing and coordination chemistry. For instance, their ability to form complexes with boron-dipyrromethene leads to unique fluorescence properties that are pH-dependent (Chen et al., 2011).
Physical Properties Analysis
The physical properties of hydroxyquinoline derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structure and substitution patterns. Polymorphism can occur, resulting in different physical properties for the same compound under various conditions (Castañeda et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, of 2,4-Dimethyl-8-hydroxyquinoline are determined by the functional groups present on the quinoline ring. The hydroxy group, in particular, imparts certain acidic characteristics, and the methyl groups can influence the electron density and reactivity of the molecule (Heiskanen et al., 2007).
Scientific Research Applications
-
Iron-Chelators for Neuroprotection : These compounds can act as iron-chelators, which are substances that can bind to and remove excess iron from the body. This property can be used for neuroprotection, as excess iron in the brain is associated with neurodegenerative diseases like Alzheimer’s .
-
Anticancer Agents : Some derivatives have shown potential as anticancer agents. They can interfere with the growth and proliferation of cancer cells .
-
Inhibitors of 2OG-Dependent Enzymes : 2OG-dependent enzymes are a large family of enzymes involved in various biological processes. Inhibitors of these enzymes can be used to regulate these processes .
-
Chelators of Metalloproteins : Metalloproteins are proteins that contain a metal ion cofactor. Chelators can bind to these metal ions, potentially altering the function of the metalloprotein .
-
Anti-HIV Agents : Some compounds have shown potential as anti-HIV agents, which can inhibit the replication of the HIV virus .
-
Antifungal Agents : These compounds can inhibit the growth of fungi, making them potential candidates for the development of new antifungal drugs .
-
Antileishmanial Agents : These compounds can be used as antileishmanial agents, which can inhibit the growth of Leishmania parasites .
-
Antischistosomal Agents : They can also act as antischistosomal agents, which can inhibit the growth of Schistosoma parasites .
-
Mycobacterium Tuberculosis Inhibitors : Some compounds have shown potential as inhibitors of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
-
Botulinum Neurotoxin Inhibitors : These compounds can inhibit the action of botulinum neurotoxin, a potent neurotoxin produced by the bacterium Clostridium botulinum .
-
Oxidation Catalysts : Some compounds, particularly those containing vanadium, can act as catalysts for the oxidation of various organic compounds .
-
Synthesis of Bioactive Compounds : These compounds can be used in the synthesis of other bioactive compounds, including those with potential biological and pharmaceutical activities .
Safety And Hazards
2,4-Dimethyl-8-hydroxyquinoline is classified as having acute toxicity (Category 4, Oral) and can cause serious eye damage (Category 1) . It is harmful if swallowed and causes serious eye damage . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Future Directions
Compounds containing the 8-HQ moiety, such as 2,4-Dimethyl-8-hydroxyquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They can be used to develop potent lead compounds with good efficacy and low toxicity . Therefore, the future directions in this field of research could involve further exploitation of this privileged structure for therapeutic applications .
properties
IUPAC Name |
2,4-dimethylquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFZNPGAWHMSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609216 | |
Record name | 2,4-Dimethylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-8-hydroxyquinoline | |
CAS RN |
115310-98-0 | |
Record name | 2,4-Dimethylquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethyl-8-quinolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.